4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran
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Overview
Description
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of a benzyloxy group, an ethynyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.
Addition of the Ethynyl Group: The ethynyl group can be added through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium catalysts are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted tetrahydropyran.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Scientific Research Applications
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((Benzyloxy)methyl)-4-hydroxy-tetrahydro-2H-pyran
- 4-((Benzyloxy)methyl)-4-methoxy-tetrahydro-2H-pyran
- 4-((Benzyloxy)methyl)-4-aminotetrahydro-2H-pyran
Uniqueness
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Biological Activity
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a compound of interest due to its potential biological activities, particularly in relation to its role as a modulator of protein interactions and cellular signaling pathways. This article synthesizes available research findings, including case studies and experimental data, to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₄H₁₄O₂
- Molecular Weight : 230.26 g/mol
The presence of the benzyloxy and ethynyl groups in its structure suggests potential for diverse chemical interactions, particularly with proteins involved in various biological processes.
Recent studies indicate that this compound exhibits significant activity as an inhibitor of the TEAD transcription factor, which is crucial in the Hippo signaling pathway. This pathway regulates cell proliferation and organ size, making it a key player in cancer biology.
Case Study: TEAD Inhibition
In a study examining the biochemical activity of this compound, it was found that it effectively inhibits palmitoylation of TEAD proteins. The inhibition was dose-dependent, with IC50 values in the submicromolar range. This suggests that the compound can disrupt the TEAD-YAP complex formation, which is essential for transcriptional activation in various cancers .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Research Findings
- In Vitro Studies : In HEK293T cells, treatment with this compound resulted in decreased palmitoylation levels of Myc-TEAD4 without affecting overall TEAD protein levels. This indicates a specific interaction rather than a general cytotoxic effect .
- Mechanistic Insights : The compound's ability to form covalent bonds with target proteins enhances its inhibitory effects on TEAD. The non-covalent counterpart showed significantly reduced activity, highlighting the importance of covalent modification for biological efficacy .
- Potential Therapeutic Applications : Given its role in inhibiting pathways associated with tumor growth and metastasis, there is potential for this compound to be developed into a therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-ethynyl-4-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C15H18O2/c1-2-15(8-10-16-11-9-15)13-17-12-14-6-4-3-5-7-14/h1,3-7H,8-13H2 |
InChI Key |
OFINQGYDBDWYIS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOCC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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